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Compound of Interest

Compound Name: PD 174265

Cat. No.: B15615081 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo use of PD 174265, a

potent and reversible inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine

kinase. This document outlines its mechanism of action, summarizes key quantitative data, and

provides detailed experimental protocols based on published research.

Introduction to PD 174265
PD 174265 is a small molecule, ATP-competitive inhibitor of the EGFR tyrosine kinase with

high potency. Its reversible nature makes it a useful tool for studying the effects of transient

EGFR inhibition in vivo. Understanding its application in animal models is crucial for preclinical

research in oncology and other fields where EGFR signaling plays a significant role.

Chemical Properties:

Property Value

Molecular Formula C₁₇H₁₅BrN₄O

Molecular Weight 371.23 g/mol

CAS Number 216163-53-0

Solubility Soluble in DMSO (up to 100 mM)
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Mechanism of Action and Signaling Pathway
PD 174265 functions by competing with ATP for the binding site within the catalytic domain of

the EGFR tyrosine kinase. This prevents the autophosphorylation of the receptor upon ligand

binding (e.g., EGF, TGF-α), thereby inhibiting the activation of downstream signaling cascades.

The primary pathways affected are the RAS-RAF-MEK-ERK (MAPK) pathway, which is crucial

for cell proliferation, and the PI3K-AKT-mTOR pathway, which governs cell survival and growth.
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Figure 1: Simplified EGFR signaling pathway and the inhibitory action of PD 174265.
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Quantitative In Vitro and In Vivo Data
The following tables summarize the key quantitative parameters of PD 174265 from published

studies.

Table 1: In Vitro Potency of PD 174265

Parameter Value Cell Line/System Reference

IC₅₀ (EGFR Tyrosine

Kinase)
0.45 nM (450 pM) Purified Enzyme [1][2][3]

IC₅₀ (EGF-induced

Autophosphorylation)
3.5 nM A431 Cells [3]

IC₅₀ (Heregulin-

induced

Phosphorylation)

110 nM MDA-MB-453 Cells [3]

Table 2: In Vivo Efficacy of PD 174265 in a Xenograft Model

Parameter Value Animal Model
Dosing
Regimen

Reference

Tumor Growth

Inhibition (TGI)
13%

Athymic nude

mice with A431

human

epidermoid

carcinoma

xenografts

20 mg/kg, i.p.,

once daily for 15

days

[3]

Experimental Protocols
This section provides detailed protocols for the in vivo evaluation of PD 174265 based on the

methodology described in the comparative study by Fry et al. (1998).

Animal Model and Tumor Implantation
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Objective: To establish subcutaneous human tumor xenografts in immunodeficient mice.

Materials:

Athymic nude mice (4-6 weeks old)

A431 human epidermoid carcinoma cells

Cell culture medium (e.g., DMEM with 10% FBS)

Phosphate-buffered saline (PBS), sterile

Trypsin-EDTA

Syringes (1 mL) with needles (27-gauge)

Protocol:

Culture A431 cells to 80-90% confluency.

Harvest the cells by trypsinization and wash with PBS.

Resuspend the cells in sterile PBS or serum-free medium at a concentration of 2 x 10⁷

cells/mL.

Inject 100 µL of the cell suspension (2 x 10⁶ cells) subcutaneously into the flank of each

athymic nude mouse.

Monitor the mice for tumor growth. Tumors are typically palpable within 7-14 days.

Once tumors reach a volume of approximately 100-150 mm³, randomize the mice into

treatment and control groups.

Formulation and Administration of PD 174265
Objective: To prepare and administer PD 174265 to the tumor-bearing mice.

Materials:
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PD 174265 powder

Dimethyl sulfoxide (DMSO)

Polyethylene glycol 400 (PEG400)

Tween 80

Sterile saline (0.9% NaCl)

Sterile microcentrifuge tubes

Syringes (1 mL) with needles (27-gauge)

Protocol:

Formulation (Example for a 20 mg/kg dose in a 20g mouse, 100 µL injection volume):

The required dose per mouse is 0.4 mg.

Prepare a stock solution of PD 174265 in DMSO (e.g., 40 mg/mL).

For the final injection vehicle, a common formulation is 10% DMSO, 40% PEG400, 5%

Tween 80, and 45% sterile saline.

To prepare 1 mL of the final formulation (for 10 mice):

Add 10 µL of the 40 mg/mL PD 174265 stock solution to a sterile microcentrifuge tube

(final concentration: 4 mg/mL).

Add 90 µL of DMSO.

Add 400 µL of PEG400 and vortex thoroughly.

Add 50 µL of Tween 80 and vortex.

Add 450 µL of sterile saline and vortex until a clear solution is formed.

Administration:
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Administer the prepared formulation to the mice via intraperitoneal (i.p.) injection.

The injection volume should be calculated based on the individual mouse's weight (e.g.,

10 µL/g for a 4 mg/mL solution to achieve a 40 mg/kg dose). The study by Fry et al. used a

dose of 20 mg/kg for the comparator compound, which is a reasonable starting point for

PD 174265.

The control group should receive the vehicle solution without PD 174265.

Dosing is performed once daily for the duration of the study (e.g., 15 days).

Efficacy Evaluation and Data Analysis
Objective: To monitor tumor growth and assess the anti-tumor activity of PD 174265.

Materials:

Calipers

Animal scale

Protocol:

Measure the tumor dimensions (length and width) with calipers every 2-3 days.

Calculate the tumor volume using the formula: Volume = (Width² x Length) / 2.

Monitor the body weight of the mice as an indicator of toxicity.

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,

pharmacodynamics).

Data Analysis:

Calculate the percent tumor growth inhibition (%TGI) using the formula: %TGI = [1 - (Mean

tumor volume of treated group at day X / Mean tumor volume of control group at day X)] x

100.
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Experimental Workflow and Logic
The following diagram illustrates the typical workflow for an in vivo efficacy study of PD 174265.
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Figure 2: Experimental workflow for in vivo efficacy testing of PD 174265.

Conclusion
PD 174265 serves as a valuable research tool for investigating the consequences of reversible

EGFR inhibition in vivo. While its in vivo anti-tumor efficacy is modest compared to irreversible

inhibitors, its well-defined mechanism of action and high potency make it suitable for short-term

studies and for establishing baseline effects of EGFR pathway blockade. The protocols

provided herein offer a framework for conducting such studies, which can be adapted based on

specific research questions and experimental designs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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